Gly-gly-tyr-arg
Overview
Description
Papain Inhibitor is a peptide compound with the sequence H-Gly-Gly-Tyr-Arg-OH and a molecular weight of 451.4 g/mol . It is known for its ability to inhibit the peptidase activity of papain, a cysteine protease enzyme found in papaya and mountain papaya . Papain is widely used in various biochemical applications due to its ability to cleave peptide bonds involving basic amino acids, leucine, or glycine .
Biochemical Analysis
Biochemical Properties
Glycyl-Glycyl-Tyrosyl-Arginine is involved in several biochemical reactions. It has been used in the synthesis of the dimethoxyphosphotyrosine adduct .
Cellular Effects
The effects of Glycyl-Glycyl-Tyrosyl-Arginine on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycyl-Glycyl-Tyrosyl-Arginine can change over time. Information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Glycyl-Glycyl-Tyrosyl-Arginine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Papain Inhibitor can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Papain Inhibitor follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: Papain Inhibitor primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: Carbodiimides (e.g., DCC, EDC) are commonly used to activate carboxyl groups for peptide bond formation.
Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is often used to protect amino groups during synthesis.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Major Products: The primary product of these reactions is the Papain Inhibitor peptide itself. By-products may include unreacted amino acids and truncated peptides, which are removed during purification .
Scientific Research Applications
Papain Inhibitor has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in cell isolation procedures to prevent proteolytic degradation of proteins.
Industry: Utilized in the production of enzyme-based products, including detergents and food processing aids.
Mechanism of Action
Papain Inhibitor exerts its effects by binding to the active site of papain, thereby preventing the enzyme from cleaving peptide bonds. The inhibitor interacts with key residues in the active site, such as cysteine and histidine, which are crucial for the enzyme’s catalytic activity . This binding results in the formation of a stable enzyme-inhibitor complex, effectively blocking the enzyme’s function .
Comparison with Similar Compounds
E-64: A potent cysteine protease inhibitor that irreversibly binds to the active site of papain.
Leupeptin: A reversible inhibitor of serine and cysteine proteases, including papain.
Chymostatin: An inhibitor of chymotrypsin-like proteases, also effective against papain.
Uniqueness: Papain Inhibitor is unique due to its specific peptide sequence, which allows for selective inhibition of papain without affecting other proteases. This selectivity makes it a valuable tool in research and industrial applications where precise inhibition of papain is required .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHHBGPPJXISY-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990433 | |
Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70195-20-9 | |
Record name | Glycyl-glycyl-tyrosyl-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070195209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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